molecular formula C23H31N3O4 B2773913 Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(p-tolyl)methyl)piperazine-1-carboxylate CAS No. 939240-65-0

Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(p-tolyl)methyl)piperazine-1-carboxylate

Cat. No.: B2773913
CAS No.: 939240-65-0
M. Wt: 413.518
InChI Key: WKXBWZJSAITARH-UHFFFAOYSA-N
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Description

Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(p-tolyl)methyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C23H31N3O4 and its molecular weight is 413.518. The purity is usually 95%.
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Biological Activity

Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(p-tolyl)methyl)piperazine-1-carboxylate is a compound of significant interest due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C24_{24}H33_{33}N3_3O6_6. Its structure includes a piperazine ring, a pyridine derivative, and a dihydropyridine moiety, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC24_{24}H33_{33}N3_3O6_6
Molecular Weight459.5 g/mol
CAS Number939241-89-1

Neuroprotective Effects

Research indicates that derivatives of this compound may exhibit neuroprotective properties. Specifically, it has been studied for its ability to mitigate neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases. The interaction with various receptors suggests a multifaceted approach to neuroprotection.

Antioxidant Activity

The compound has demonstrated antioxidant activity , which is crucial for protecting cells from oxidative damage. Studies have shown that compounds with similar structures can scavenge free radicals and reduce oxidative stress markers in vitro.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties. This activity is attributed to the presence of functional groups that interact with microbial cell membranes, leading to cell death.

The mechanisms through which this compound exerts its biological effects include:

  • Receptor Binding : The compound interacts with various neurotransmitter receptors, which may contribute to its neuroprotective effects.
  • Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes such as acetylcholinesterase (AChE), suggesting potential applications in treating conditions like Alzheimer's disease.
  • Cell Signaling Modulation : The modulation of signaling pathways related to inflammation and apoptosis has been observed, indicating a role in reducing neuroinflammatory responses.

Case Studies

Several studies have investigated the biological activity of compounds similar to this compound:

  • Neuroprotection in Animal Models :
    • A study demonstrated that similar dihydropyridine derivatives reduced neuronal death in models of oxidative stress by modulating glutamate levels and inhibiting caspase activation.
  • Antimicrobial Efficacy :
    • In vitro tests showed that related compounds effectively inhibited the growth of several bacterial strains, suggesting potential for development as antimicrobial agents.
  • Cytotoxicity Assessment :
    • Cytotoxicity assays indicated that these compounds have selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as anticancer agents.

Properties

IUPAC Name

ethyl 4-[(1-ethyl-4-hydroxy-6-methyl-2-oxopyridin-3-yl)-(4-methylphenyl)methyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O4/c1-5-26-17(4)15-19(27)20(22(26)28)21(18-9-7-16(3)8-10-18)24-11-13-25(14-12-24)23(29)30-6-2/h7-10,15,21,27H,5-6,11-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKXBWZJSAITARH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=C(C1=O)C(C2=CC=C(C=C2)C)N3CCN(CC3)C(=O)OCC)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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